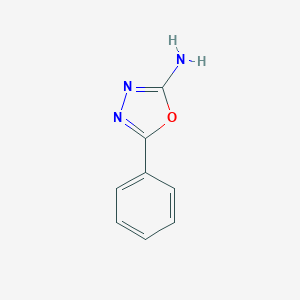

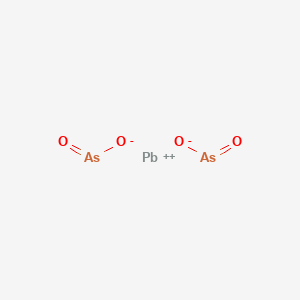

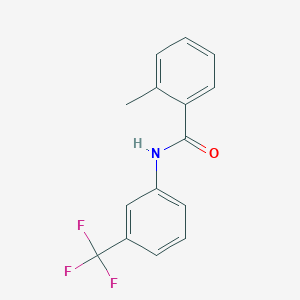

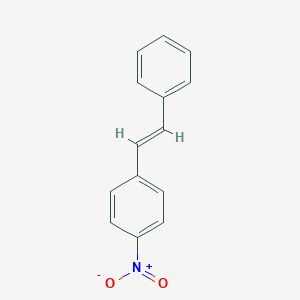

![molecular formula C23H27NO3 B156327 (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate CAS No. 1927-13-5](/img/structure/B156327.png)

(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is a synthetic compound that belongs to the class of muscarinic acetylcholine receptor antagonists. It is commonly referred to as 3-Quinuclidinyl benzilate (QNB) and has been used as a chemical weapon due to its potent anticholinergic effects. However, in recent years, QNB has gained attention in the scientific community for its potential applications in research, particularly in the field of neuroscience.

Mechanism Of Action

(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate exerts its effects by binding to the muscarinic acetylcholine receptors and blocking the action of acetylcholine. This results in a decrease in the activity of the parasympathetic nervous system and an increase in sympathetic activity. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate also has a high affinity for the central nervous system, which contributes to its potent anticholinergic effects.

Biochemical And Physiological Effects

(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been shown to have a wide range of biochemical and physiological effects. It has been found to decrease the release of acetylcholine, increase the release of dopamine and norepinephrine, and alter the activity of various neurotransmitter systems. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has also been shown to cause a decrease in heart rate, pupil size, and gastrointestinal motility.

Advantages And Limitations For Lab Experiments

(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has several advantages as a research tool. It has a high affinity for muscarinic receptors, making it a potent antagonist. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is also relatively stable and can be stored for extended periods without degradation. However, (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has some limitations, including its high toxicity and potential for abuse. It also has a narrow therapeutic index, which makes it challenging to use in clinical settings.

Future Directions

There are several potential future directions for research involving (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate. One area of interest is the role of muscarinic receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been shown to alter the activity of the cholinergic system, which is implicated in the pathophysiology of these diseases. Another potential area of research is the development of more selective muscarinic receptor antagonists that have fewer side effects than (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate. Finally, (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate may have potential applications in the field of pharmacology, particularly in the development of new drugs that target the muscarinic receptor system.

In conclusion, (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate, or (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate, is a potent muscarinic acetylcholine receptor antagonist that has been used primarily as a research tool. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has provided valuable insights into the role of muscarinic receptors in various physiological processes and has potential applications in the development of new drugs. However, (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has several limitations, including its high toxicity and potential for abuse, which must be considered when using it in research.

Synthesis Methods

The synthesis of (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate involves the reaction of 3-quinuclidinol with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then esterified with 2-hydroxybenzoic acid to form (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate. The synthesis of (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been primarily used in research as a tool for studying the muscarinic acetylcholine receptor system. These receptors are involved in various physiological processes such as cognition, memory, and motor function. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been used to investigate the role of muscarinic receptors in these processes and has provided valuable insights into the underlying mechanisms.

properties

CAS RN |

1927-13-5 |

|---|---|

Product Name |

(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate |

Molecular Formula |

C23H27NO3 |

Molecular Weight |

365.5 g/mol |

IUPAC Name |

(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C23H27NO3/c1-24-19-13-8-14-20(24)16-21(15-19)27-22(25)23(26,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,19-21,26H,8,13-16H2,1H3 |

InChI Key |

LSPNRKVJCNRVRR-UHFFFAOYSA-N |

SMILES |

CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Canonical SMILES |

CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Other CAS RN |

1927-13-5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.